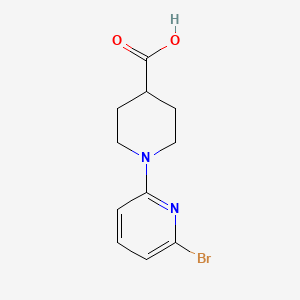

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(13-9)14-6-4-8(5-7-14)11(15)16/h1-3,8H,4-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVSBZDXXCPNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671545 | |

| Record name | 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-33-4 | |

| Record name | 1-(6-Bromo-2-pyridinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid typically involves the reaction of 6-bromopyridine with piperidine derivatives. Various methods have been explored to optimize yield and purity. The characterization of synthesized compounds is usually confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid, exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. In a comparative study, several piperidine derivatives demonstrated activity comparable to or better than standard antibiotics. For instance, the compound showed minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid | 0.0039 - 0.025 | S. aureus, E. coli |

| Piperidine Derivative A | 0.005 - 0.03 | Pseudomonas aeruginosa |

| Piperidine Derivative B | 0.01 - 0.05 | Streptococcus pneumoniae |

Analgesic Properties

In vivo studies have shown that certain piperidine derivatives can act as dopamine reuptake inhibitors, contributing to analgesic effects in animal models. This suggests potential applications in pain management therapies .

The biological activity of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some studies have indicated that this compound may inhibit enzymes critical for bacterial survival.

- Receptor Modulation : The compound may interact with various receptors, including muscarinic receptors, which could explain its analgesic properties .

Case Studies

- Study on Antimicrobial Efficacy : A high-throughput screening identified several piperidine derivatives with potent activity against Mycobacterium tuberculosis, highlighting the potential of compounds like 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid in treating resistant infections .

- Dopamine Reuptake Inhibition : Another study focused on evaluating the analgesic properties of piperidine derivatives, revealing that some compounds significantly reduced pain response in mice models .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Structural Variations and Implications

Substituent Effects on Pyridine/Pyrimidine: Bromine: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Chlorine: Smaller and less polar than bromine, affecting electronic distribution and intermolecular interactions .

Core Heterocycle Modifications :

- Pyridine vs. Pyrimidine : Pyrimidine introduces additional nitrogen atoms, altering hydrogen-bonding capacity and π-stacking interactions .

- Benzyl vs. Pyridyl : Benzyl groups (e.g., in 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid) shift interactions from heteroaromatic to purely aromatic, impacting target selectivity .

Piperidine Functionalization: C4 Carboxylic Acid vs. C3 Carboxylic Acid: Positional isomerism affects molecular geometry. The C4 configuration (as in the target compound) may optimize binding to enzymes or receptors requiring a specific carboxylate orientation . Hydroxyl vs.

Preparation Methods

Conversion of Piperidine-4-carboxylic Acid to 1-Methylpiperidine-4-carboxylic Acid

- Method: Transfer hydrogenation using formaldehyde as the hydrogen donor.

- Catalysts: Palladium on charcoal or platinum catalysts.

- Conditions: Heating from ambient temperature to approximately 90–95°C in the presence of water and acid (e.g., formic acid).

- Outcome: Methylation at the nitrogen of piperidine-4-carboxylic acid to yield 1-methylpiperidine-4-carboxylic acid.

- Notes: This step avoids the use of gaseous hydrogen, providing a safer and more convenient methylation route.

Formation of N,N-Diethyl-1-methylpiperidine-4-carboxamide

- Reagents: Thionyl chloride and diethylamine react with 1-methylpiperidine-4-carboxylic acid.

- Purpose: To convert the acid to a carboxamide intermediate, facilitating subsequent reactions.

- Conditions: Standard amidation conditions with controlled temperature and stoichiometry.

Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Hydrobromide

- Key Reaction: Reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with 2,6-dibromopyridine and a Grignard reagent.

- Grignard Reagent: Isopropylmagnesium chloride/lithium chloride complex (Turbo Grignard reagent).

- Conditions: Ambient temperature (18–25°C) to avoid cryogenic requirements.

- Advantages: The Grignard method is preferred over lithium reagents (like butyllithium) due to milder conditions and operational simplicity.

- Outcome: Formation of the methanone intermediate bearing the 6-bromopyridin-2-yl substituent.

Conversion to 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic Acid

- Hydrolysis: The methanone intermediate can be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.

- Purification: Crystallization or salt formation (e.g., hydrochloride or hemi-succinate salts) is used for isolation and purification.

- Notes: The compound undergoes typical carboxylic acid reactions such as hydrolysis and reduction, confirming the presence and reactivity of the acid group.

Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Transfer hydrogenation | Formaldehyde, Pd/C or Pt catalyst | Water + acid (e.g., formic acid) | Ambient to 90–95°C | Methylation of piperidine nitrogen |

| 2 | Amidation | Thionyl chloride, diethylamine | Organic solvent | Controlled temp. | Conversion to carboxamide |

| 3 | Grignard reaction | 2,6-dibromopyridine, Turbo Grignard reagent (iPrMgCl·LiCl) | Polar aprotic solvents (e.g., THF, DMF) | Ambient (18–25°C) | Formation of methanone intermediate |

| 4 | Hydrolysis/acidification | Acid or base | Water or organic solvent | Variable | Final conversion to carboxylic acid |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of intermediates and final product.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (FTIR): Identifies functional groups such as carboxylic acid and amide bonds.

- Chromatography: Purity assessment and isolation of compounds.

- These techniques are standard in verifying the successful synthesis and purity of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Summary Table of Preparation Route

| Intermediate/Product | Key Reagents/Conditions | Yield/Notes |

|---|---|---|

| Piperidine-4-carboxylic acid | Starting material | Commercially available |

| 1-Methylpiperidine-4-carboxylic acid | Formaldehyde, Pd/C, heat, acid | Transfer hydrogenation, ~90–95°C |

| N,N-Diethyl-1-methylpiperidine-4-carboxamide | Thionyl chloride, diethylamine | Amidation step |

| (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide | 2,6-Dibromopyridine, Turbo Grignard reagent, ambient temp | Grignard addition, mild conditions |

| 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid | Hydrolysis of methanone intermediate | Final product, purified |

Research Findings and Practical Considerations

- The use of transfer hydrogenation for methylation is advantageous due to operational safety and avoidance of gaseous hydrogen.

- Grignard reagents, especially Turbo Grignard (isopropylmagnesium chloride/lithium chloride), enable efficient carbon-carbon bond formation at room temperature, reducing equipment complexity.

- The synthetic route is modular and allows for the preparation of analogues by varying the pyridine substitution or piperidine modifications.

- Reaction conditions such as temperature and catalyst loading are critical for optimizing yield and minimizing side reactions.

- The compound’s stability and reactivity under various conditions have been confirmed by standard analytical techniques, supporting its use in further medicinal chemistry research.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional Coupling | DCM, room temperature, Pd(PPh₃)₄ | 65 | 95 | |

| Microwave-Assisted | Water, 100°C, Pd(OAc)₂ | 78 | 98 |

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and carbon signals (carboxylic acid C=O at ~170 ppm) .

- IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 285.1; observed: 285.0 ± 0.2) .

Advanced: How can green chemistry principles improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent Selection : Replace dichloromethane (DCM) with water or ethanol to reduce toxicity .

- Catalyst Optimization : Use recyclable catalysts (e.g., Pd nanoparticles on silica) to minimize metal waste .

- Energy Efficiency : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and energy consumption .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Replication : Repeat assays under identical conditions (e.g., cell lines, incubation time).

- Orthogonal Assays : Validate anti-inflammatory activity using both ELISA (TNF-α inhibition) and Western blot (NF-κB pathway) .

- Control Variables : Standardize solvent (DMSO concentration <0.1%) and cell viability controls .

Q. Table 2: Reported Biological Activities of Analogues

| Compound | Activity | Assay Model | Reference |

|---|---|---|---|

| 1-(4-Chloro-6-methylpyrimidin-2-yl)... | Anti-inflammatory | RAW264.7 cells | |

| 1-(2-Cyclopropyl-6-methylpyrimidin... | Antimicrobial | E. coli |

Basic: What is the role of the bromine atom in the compound’s reactivity?

Methodological Answer:

The bromine atom at the pyridine C6 position enables:

- Nucleophilic Substitution : Replacement with amines or alkoxides under SNAr conditions .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina; validate with free energy calculations (ΔG < -8 kcal/mol) .

- MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Basic: What purification techniques isolate this compound effectively?

Methodological Answer:

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate).

- Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.